
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride is a chemical compound with a complex structure that includes a carbazole core
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of carbazole with a suitable alkylating agent to introduce the dimethylamino propyl group. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction. Industrial production methods may vary but generally follow similar principles, with optimization for large-scale synthesis .
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride can be compared with other similar compounds, such as:
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride: This compound shares a similar core structure but differs in the functional groups attached.
1,2,3,4-Tetrahydrocarbazole: This compound lacks the dimethylamino propyl group, making it less complex. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
18638-90-9 |
|---|---|
Formule moléculaire |
C17H25ClN2 |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
dimethyl-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C17H24N2.ClH/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19;/h3,5,8,10H,4,6-7,9,11-13H2,1-2H3;1H |
Clé InChI |
IQHFSGVXJGIUCS-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCN1C2=C(CCCC2)C3=CC=CC=C31.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)
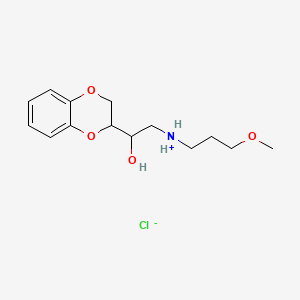


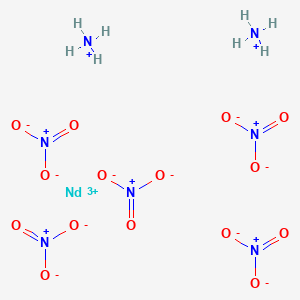
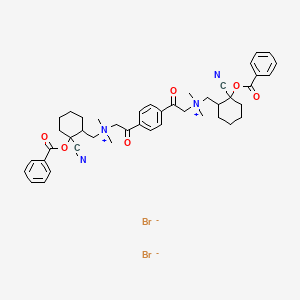
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
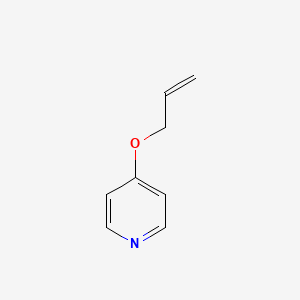

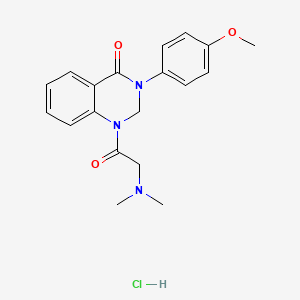
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
